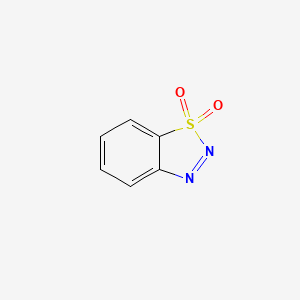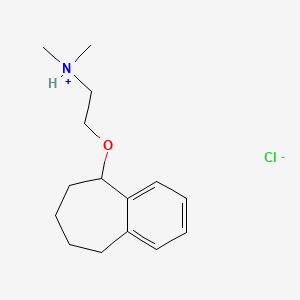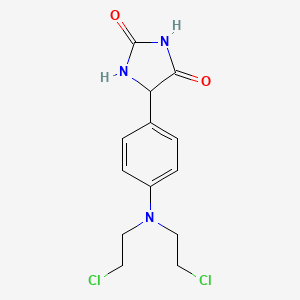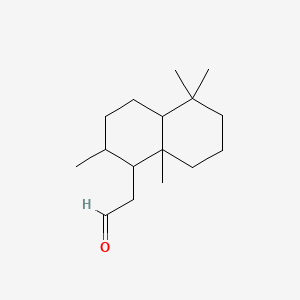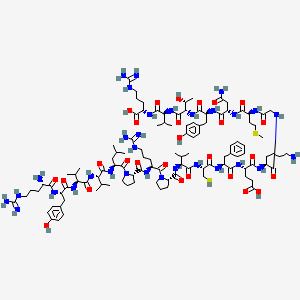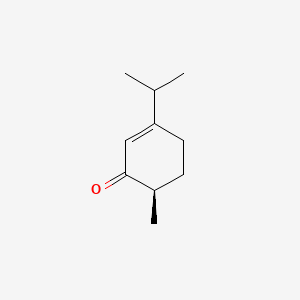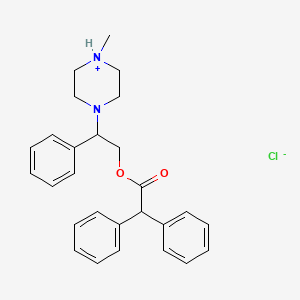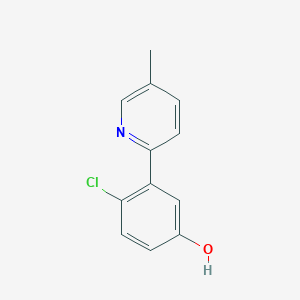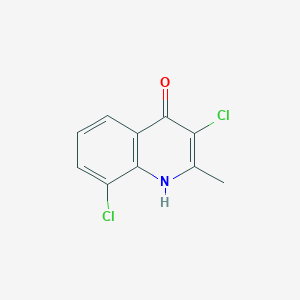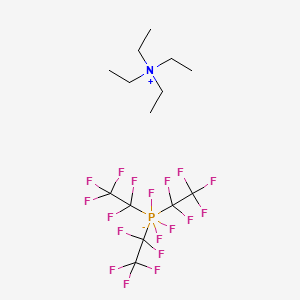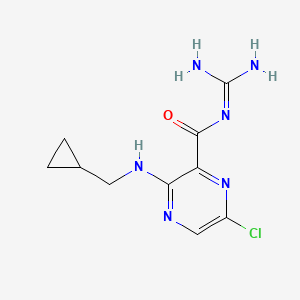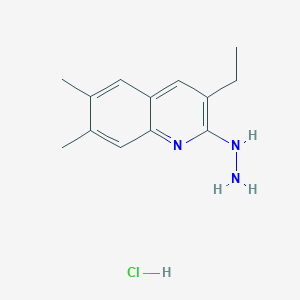
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with dimethyl, ethyl, and hydrazino groups. It is primarily used in experimental and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Substitution Reactions: The dimethyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
化学反应分析
Types of Reactions
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline
- 6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- 6,7-Dimethyl-3-ethylquinoline
Uniqueness
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both dimethyl and ethyl groups, along with the hydrazino functionality, makes it a versatile compound for various research applications.
属性
CAS 编号 |
1173259-89-6 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC 名称 |
(3-ethyl-6,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChI 键 |
HZVSIVWLBBNFIS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)C)C)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


